molecular formula C6H12O2 B14408935 3-Methyl-3-(propan-2-yl)-1,2-dioxetane CAS No. 86954-71-4

3-Methyl-3-(propan-2-yl)-1,2-dioxetane

Cat. No.: B14408935
CAS No.: 86954-71-4
M. Wt: 116.16 g/mol
InChI Key: QCWAICFEGKAMMA-UHFFFAOYSA-N
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Description

Academic Significance of 1,2-Dioxetanes in Mechanistic Organic Chemistry

1,2-Dioxetanes hold considerable academic importance as model systems for studying chemical reactions that produce electronically excited states. diva-portal.orgacs.org Their decomposition is a cornerstone for investigating the mechanisms of chemiluminescence and bioluminescence. diva-portal.orgwikipedia.org The thermal cleavage of the strained four-membered ring, which breaks the weak oxygen-oxygen bond and the carbon-carbon bond, yields two carbonyl fragments. researchgate.net A portion of the energy released in this highly exothermic process is converted into electronic excitation energy, producing one of the carbonyl products in an excited singlet or triplet state. bgsu.edu The subsequent return of this excited molecule to its ground state results in the emission of a photon. acs.orgarxiv.org

The study of these molecules provides crucial insights into several key concepts in mechanistic organic chemistry:

Reaction Pathways: Research has focused on elucidating the exact mechanism of decomposition, with evidence pointing towards a two-step biradical mechanism. diva-portal.orgresearchgate.net This process involves the initial cleavage of the O-O bond to form a 1,4-diradical intermediate, followed by the cleavage of the C-C bond. researchgate.net

Excited State Chemistry: Dioxetanes are among the smallest and simplest molecules capable of chemiluminescence, making them ideal models for exploring the generation of excited states from thermal reactions. diva-portal.orgacs.org

Structure-Reactivity Relationships: The stability of 1,2-dioxetanes and the efficiency of their chemiluminescence are highly dependent on the substituents attached to the carbon ring. acs.orgnih.gov Studying variously substituted dioxetanes allows chemists to probe how steric and electronic effects influence reaction barriers, decomposition rates, and the quantum yields of singlet and triplet excited states. nih.govresearchgate.net

Theoretical Modeling: The decomposition of 1,2-dioxetanes has been a subject of extensive theoretical investigation, employing methods like the complete active space self-consistent field (CASSCF) and multiconfigurational second-order perturbation theory (CASPT2) to model the potential energy surfaces and understand the complex electronic changes during the reaction. diva-portal.orgacs.orgnih.gov

Historical Development and Theoretical Frameworks of Dioxetane Research

The existence of 1,2-dioxetanes as transient intermediates in biochemical reactions, such as the bioluminescence of fireflies, was proposed in the 1960s. wikipedia.org However, their high ring strain and the weakness of the peroxide bond made their isolation a significant challenge. The first stable derivative, 3,3,4-trimethyl-1,2-dioxetane, was synthesized and isolated in 1968 by Karl Kopecky and Cedric Mumford. wikipedia.orggoogle.comresearchgate.net They prepared the compound through the base-catalyzed cyclization of a β-bromohydroperoxide. google.com This landmark synthesis confirmed that these molecules could exist and, upon heating, they decomposed into acetone (B3395972) and acetaldehyde (B116499) with the emission of pale blue light, validating their role in chemiluminescence. wikipedia.orgresearchgate.net

Shortly after, an alternative and more general synthetic route was developed involving the [2+2] cycloaddition of singlet oxygen with electron-rich alkenes. bgsu.edugoogle.com This photochemical method provided access to a wider range of dioxetane derivatives, including 3,3,4,4-tetramethyl-1,2-dioxetane. wikipedia.orggoogle.com

The theoretical framework for understanding 1,2-dioxetane (B1211799) decomposition has evolved significantly. Early models focused on whether the C-C and O-O bond cleavages were concerted or stepwise. researchgate.net Modern computational chemistry has provided a more detailed picture. High-level calculations support a biradical mechanism where the reaction begins with the cleavage of the O-O bond. diva-portal.orgresearchgate.net A key theoretical concept that has emerged to explain the reaction dynamics is "entropic trapping". acs.orgresearchgate.netnih.gov After the initial O-O bond breaking, the resulting diradical intermediate can be temporarily "trapped" in a region of the potential energy surface, which influences its lifetime and the ultimate yield of excited state products. acs.orgarxiv.org These advanced theoretical studies are in good agreement with experimental observations regarding activation energies and the influence of substituents on chemiluminescence yields. acs.orgnih.gov

Research Scope for 3-Methyl-3-(propan-2-yl)-1,2-dioxetane within the Dioxetane Class

Within the broader class of 1,2-dioxetanes, the study of specific alkyl-substituted derivatives like this compound serves to systematically probe the influence of steric hindrance on the molecule's stability and decomposition kinetics. This compound, also known as 3-methyl-3-(2-propyl)-1,2-dioxetane, was synthesized as part of a series of 3-methyl-3-alkyl-1,2-dioxetanes to investigate how the size of the alkyl group affects the activation parameters of thermolysis. researchgate.net

The research demonstrated a clear trend: as the steric bulk of the alkyl substituent increases (from ethyl to isopropyl to tert-butyl), the activation energy (Ea) for thermal decomposition also increases, and the rate of decomposition at a given temperature decreases. researchgate.net This suggests that increased steric crowding around one of the carbon atoms of the dioxetane ring stabilizes the molecule, making it more resistant to the geometric changes required to reach the transition state for O-O bond cleavage. researchgate.net

The study of this compound and its analogs provides valuable experimental data that supports a diradical-like mechanism for thermolysis and helps refine theoretical models of dioxetane decomposition. researchgate.net

Activation Parameters for the Thermal Decomposition of 3-Methyl-3-Alkyl-1,2-Dioxetanes

The following table presents experimental data on the activation energy (Ea), pre-exponential factor (log A), and rate constant (k) at 60°C for the thermal decomposition of a series of 3-methyl-3-alkyl-1,2-dioxetanes, illustrating the effect of steric bulk on reactivity. researchgate.net

Compound NameAlkyl SubstituentEa (kcal/mol)log Ak at 60°C (s⁻¹)
3-Methyl-3-ethyl-1,2-dioxetaneEthyl24.513.11.0 x 10⁻³
3-Methyl-3-(1-propyl)-1,2-dioxetanen-Propyl24.613.11.0 x 10⁻³
3-Methyl-3-(1-butyl)-1,2-dioxetanen-Butyl24.413.09.6 x 10⁻⁴
This compound Isopropyl 25.0 13.2 5.8 x 10⁻⁴
3-Methyl-3-tert-butyl-1,2-dioxetanetert-Butyl25.813.32.6 x 10⁻⁴

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86954-71-4

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

3-methyl-3-propan-2-yldioxetane

InChI

InChI=1S/C6H12O2/c1-5(2)6(3)4-7-8-6/h5H,4H2,1-3H3

InChI Key

QCWAICFEGKAMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COO1)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 3 Propan 2 Yl 1,2 Dioxetane and Analogues

Established Synthetic Pathways for 1,2-Dioxetane (B1211799) Ring Systems

Several general methods have been established for the construction of the 1,2-dioxetane ring. The choice of method often depends on the substitution pattern of the target dioxetane and the availability of starting materials.

Photooxygenation of Electron-Rich Alkenes with Singlet Oxygenwikipedia.org

The most common and versatile route to 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen (¹O₂) with electron-rich alkenes. google.com This reaction is a type of photooxygenation, a light-induced oxidation where molecular oxygen is incorporated into the product. wikipedia.org The process is typically carried out at low temperatures in the presence of a photosensitizer.

The general mechanism involves three key steps:

Excitation of a Sensitizer (B1316253): A photosensitizing dye, such as Methylene Blue or Rose Bengal, absorbs light and is promoted from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state (³Sens*). wikipedia.org

Energy Transfer: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), a triplet diradical, to generate the highly reactive electrophilic species, singlet oxygen (¹O₂). wikipedia.org

Cycloaddition: Singlet oxygen reacts with an electron-rich alkene via a concerted [2+2] cycloaddition to form the 1,2-dioxetane ring. nsf.govnih.gov

For the synthesis of asymmetrically substituted dioxetanes like 3-Methyl-3-(propan-2-yl)-1,2-dioxetane, the corresponding alkene, 2,3-dimethylbut-2-ene, would be used as the starting material. The bulky alkyl groups on the alkene enhance its electron-donating character, facilitating the reaction with singlet oxygen.

Intramolecular Cyclization of β-Halo Hydroperoxideswikipedia.org

Historically, the first synthesis of a 1,2-dioxetane was achieved by Kopecky and Mumford in 1969 through the base-catalyzed intramolecular cyclization of a β-bromohydroperoxide. google.com This method, often referred to as the Kopecky method, provides a valuable alternative to photooxygenation, particularly for dioxetanes that may be sensitive to photochemical conditions.

The pathway involves two main stages:

Preparation of the β-Halo Hydroperoxide: The precursor is typically synthesized from a corresponding alkene. For example, the reaction of an alkene with a source of electrophilic halogen (like N-bromosuccinimide) in the presence of hydrogen peroxide can yield the desired β-halo hydroperoxide.

Base-Catalyzed Cyclization: The β-halo hydroperoxide is treated with a base (e.g., sodium hydroxide (B78521) or silver oxide). The base deprotonates the hydroperoxy group, forming a hydroperoxide anion which then acts as an internal nucleophile, displacing the adjacent halide to form the four-membered dioxetane ring. A kinetic study of related systems provided evidence for the formation of the 1,2-dioxetane as a high-energy intermediate. nih.gov

Cyclization of Hydroperoxyoxiraneswikipedia.org

The intramolecular cyclization of hydroperoxy-substituted epoxides (oxiranes) can also lead to the formation of cyclic peroxides. However, this method predominantly yields larger ring systems, such as 1,2-dioxolanes (five-membered rings) and 1,2-dioxanes (six-membered rings), through 5-exo and 6-exo cyclizations, respectively. nih.govresearchgate.net The formation of the strained four-membered 1,2-dioxetane ring via a 4-exo cyclization is generally less favored. Despite this, under specific structural constraints and reaction conditions, this pathway can be a potential, though less common, route to dioxetane synthesis.

Adaptations and Optimizations for Alkyl-Substituted 1,2-Dioxetanes

The synthesis of stable, isolable 1,2-dioxetanes often requires specific adaptations to the general methodologies, primarily concerning the nature of the substituents on the dioxetane ring. Sterically demanding alkyl groups play a crucial role in enhancing the thermal stability of these high-energy molecules.

The stability of alkyl-substituted 1,2-dioxetanes is significantly influenced by the steric bulk of the substituents. For instance, the introduction of bulky groups like isopropyl, tert-butyl, or adamantyl spiro-fused to the dioxetane ring increases its stability by sterically hindering the decomposition pathway. researchgate.netnih.gov This steric shielding allows for the isolation and handling of these compounds at or near room temperature. In the case of this compound, the combination of a methyl and an isopropyl group contributes to its relative stability compared to less substituted analogues. researchgate.net

The photooxygenation route is particularly well-suited for synthesizing these compounds, as the required precursor is a tetra-substituted alkene, which is typically electron-rich and reacts efficiently with singlet oxygen. Optimizing reaction conditions, such as maintaining very low temperatures (-78 °C to -20 °C) and choosing an appropriate solvent (e.g., dichloromethane), is critical to maximize the yield of the dioxetane and minimize the formation of side products or premature decomposition. nsf.govresearchgate.net

Parameter Photooxygenation β-Halo Hydroperoxide Cyclization
Precursor Electron-rich alkeneβ-Halo hydroperoxide
Key Reagents O₂, Photosensitizer, LightBase (e.g., NaOH, Ag₂O)
Advantages High yields, good generality, one-step cycloadditionAvoids photochemical conditions, good for specific substrates
Disadvantages Requires specialized photochemical equipment, potential for side reactions (e.g., ene reaction) nih.govMulti-step precursor synthesis, use of halogenated intermediates
Suitability for Alkyl-Substituents Excellent, especially for tetra-alkylated alkenesFeasible, but precursor synthesis can be complex

Stereochemical Considerations in the Synthesis of Substituted Dioxetanes

The synthesis of chiral or diastereomerically pure dioxetanes requires careful consideration of stereochemistry at each step.

In the photooxygenation of alkenes , the reaction is generally a stereospecific syn-addition of singlet oxygen to the double bond. This means that the stereochemistry of the starting alkene is transferred to the product. For example, the photooxygenation of a (Z)-alkene will produce a cis-substituted dioxetane, while an (E)-alkene will yield a trans-substituted dioxetane. This stereospecificity is a key feature for controlling the relative stereochemistry of substituents on the dioxetane ring.

Mechanistic Investigations of 3 Methyl 3 Propan 2 Yl 1,2 Dioxetane Decomposition

Overview of 1,2-Dioxetane (B1211799) Thermolysis Mechanisms

The thermal decomposition of 1,2-dioxetanes is a fascinating chemical process that can proceed through several proposed mechanistic pathways. acs.orgresearchgate.net These mechanisms govern the rate of decomposition and the efficiency of excited state carbonyl production. acs.org Three primary mechanisms are generally considered to explain the thermolysis of 1,2-dioxetanes: the stepwise biradical pathway, the concerted decomposition pathway, and the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. acs.orgresearchgate.net

The stepwise biradical mechanism is a widely supported model for the thermal decomposition of many 1,2-dioxetanes. researchgate.netnih.gov This pathway involves a two-step process. nih.gov The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which results in the formation of a 1,4-dioxy biradical intermediate. researchgate.netnih.govresearchgate.net This is then followed by the cleavage of the carbon-carbon (C-C) bond in the biradical, yielding two carbonyl fragments. researchgate.netnih.gov One of these carbonyl products can be formed in an electronically excited state (either singlet or triplet), which upon relaxation to the ground state, can emit light. researchgate.net The formation of a triplet excited carbonyl is often favored in the decomposition of simple alkyl-substituted dioxetanes. researchgate.net

Theoretical studies have provided further insight into this mechanism, suggesting that after the initial O-O bond cleavage, the system enters a biradical region where multiple singlet and triplet electronic states are close in energy. nih.govcdnsciencepub.com The subsequent C-C bond scission then leads to the final products. nih.govcdnsciencepub.com The stability of the 1,4-dioxy biradical intermediate is a key factor in this pathway.

An alternative to the stepwise mechanism is the concerted decomposition pathway. In a fully concerted mechanism, the cleavage of the O-O and C-C bonds occurs simultaneously through a single transition state. nih.gov This pathway avoids the formation of a distinct biradical intermediate. However, a variation known as the "merged" or asynchronous concerted mechanism has also been proposed. researchgate.net In this model, the O-O bond is significantly stretched in the transition state, giving it substantial biradical character, even though the O-O bond cleavage is not fully complete before the C-C bond begins to break. nih.gov High-level computational studies on 1,2-dioxetane and its methyl-substituted derivatives suggest a concerted biradical-like mechanism, blurring the sharp distinction between a purely stepwise and a purely concerted process. nih.gov

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is particularly relevant for 1,2-dioxetanes that are substituted with an electron-donating group. This pathway involves an intramolecular electron transfer from the electron-rich substituent to the antibonding orbital of the peroxide bond, which triggers the cleavage of the O-O bond. This is followed by the fragmentation of the now charge-separated intermediate, leading to the formation of an excited state carbonyl product. The CIEEL mechanism can lead to significantly enhanced yields of singlet excited states compared to the typical biradical pathway. While highly relevant for certain substituted dioxetanes, the CIEEL mechanism is less likely to be the primary pathway for the thermal decomposition of simple alkyl-substituted dioxetanes like 3-methyl-3-(propan-2-yl)-1,2-dioxetane in the absence of an external activator.

Specific Mechanistic Considerations for Alkyl-Substituted 1,2-Dioxetanes

For simple alkyl-substituted 1,2-dioxetanes, the thermal decomposition is generally thought to proceed via the biradical mechanism. researchgate.net The nature of the alkyl substituents can influence the stability of the dioxetane and the activation parameters for its decomposition. For instance, increasing the steric bulk of the alkyl groups can affect the rate of decomposition.

Research on a series of 3-methyl-3-alkyl-1,2-dioxetanes has provided valuable data on how the structure of the alkyl group impacts the thermolysis. The activation parameters for the thermal decomposition of these compounds have been determined, as shown in the table below.

Activation Parameters for the Thermal Decomposition of 3-Methyl-3-Alkyl-1,2-Dioxetanes
Alkyl GroupCompound NameEa (kcal/mol)log Ak (60°C) (s⁻¹)
Ethyl3-Methyl-3-ethyl-1,2-dioxetane24.513.11.0 × 10⁻³
n-Propyl3-Methyl-3-(1-propyl)-1,2-dioxetane24.613.11.0 × 10⁻³
n-Butyl3-Methyl-3-(1-butyl)-1,2-dioxetane24.413.09.6 × 10⁻⁴
IsopropylThis compound25.013.25.8 × 10⁻⁴
tert-Butyl3-Methyl-3-tert-butyl-1,2-dioxetane25.813.32.6 × 10⁻⁴

Data sourced from Request PDF.

As observed in the data, for this compound, the activation energy (Ea) is 25.0 kcal/mol, with a log A of 13.2. These values are consistent with a mechanism involving the initial cleavage of the O-O bond. The trend in the data suggests that increasing the steric bulk of the alkyl substituent at the C3 position generally leads to a slight increase in the activation energy and a decrease in the rate of decomposition at 60°C.

Elucidation of Reaction Intermediates (e.g., 1,4-Dioxy Biradicals)

The 1,4-dioxy biradical is a key proposed intermediate in the stepwise decomposition of 1,2-dioxetanes. acs.org While direct observation of this transient species is challenging, its existence is supported by a body of indirect evidence and theoretical calculations. Trapping experiments with hydrogen atom donors have been conducted to investigate the presence of the 1,4-dioxy biradical. However, some studies have shown that the products initially attributed to trapping of the biradical may arise from other reaction pathways.

Computational studies have been instrumental in characterizing the properties of the 1,4-dioxy biradical. nih.gov These calculations indicate that after the homolysis of the O-O bond, the molecule enters a region on the potential energy surface where several singlet and triplet states are nearly degenerate. nih.govcdnsciencepub.com This biradical intermediate is considered to be relatively short-lived, quickly undergoing C-C bond cleavage to form the final carbonyl products. cdnsciencepub.com The concept of "entropic trapping" has been introduced to explain the lifetime of this biradical, where the molecule can be transiently trapped in the biradical region of the potential energy surface before proceeding to the products.

Analysis of Transition State Geometries and Reaction Coordinates

The transition state for the rate-limiting step in the decomposition of 1,2-dioxetanes, the O-O bond cleavage, has been extensively studied using computational methods. nih.gov For the stepwise biradical mechanism, the transition state geometry is characterized by a significantly elongated O-O bond compared to the ground state of the dioxetane molecule. The reaction coordinate following this transition state leads to the 1,4-dioxy biradical intermediate.

Theoretical calculations, such as those using multiconfigurational second-order perturbation theory (CASPT2), have been employed to map the potential energy surface for the decomposition of 1,2-dioxetane. These studies have been successful in reproducing experimental activation energies. The reaction coordinate is often described by changes in key geometric parameters, including the O-O bond length, the C-C bond length, and the O-C-C-O dihedral angle. The analysis of the reaction coordinate indicates that the initial motion is primarily the stretching of the O-O bond, followed by changes in the ring puckering and eventually the C-C bond cleavage. The geometry of the transition state and the subsequent reaction pathway are crucial in determining the partitioning between ground state and excited state products. nih.gov

Chemiluminescence Phenomenon in 3 Methyl 3 Propan 2 Yl 1,2 Dioxetane Systems

Principles of Excited State Generation from 1,2-Dioxetane (B1211799) Ring Opening

The thermolysis of 1,2-dioxetanes proceeds through a mechanism that involves the initial cleavage of the weak oxygen-oxygen (O-O) bond, followed by the breaking of the carbon-carbon (C-C) bond. arxiv.orgresearchgate.net This two-step process is fundamental to understanding the generation of excited states. arxiv.org The energy released during this decomposition is sufficient to populate the electronically excited states of one of the resulting carbonyl fragments.

Upon thermal activation, the 1,2-dioxetane ring undergoes decomposition to yield two carbonyl compounds. A portion of these products is formed in electronically excited singlet (S₁) or triplet (T₁) states. arxiv.orguchicago.edu For simple alkyl-substituted dioxetanes, such as 3-Methyl-3-(propan-2-yl)-1,2-dioxetane, the decomposition preferentially forms the triplet-excited carbonyl product over the singlet-excited state. researchgate.netbgsu.edu Experimental studies on a series of methyl-substituted dioxetanes have shown that the yield of triplet excited states is significantly higher than that of singlet excited states. arxiv.org The general mechanism involves the initial, rate-limiting cleavage of the O-O bond to form a diradical intermediate. researchgate.netresearchgate.net This intermediate then cleaves the C-C bond to produce the carbonyl fragments, with partitioning between the ground state (S₀) and the excited S₁ and T₁ states. The predominance of triplet state formation is a key characteristic of the thermolysis of alkyl-substituted dioxetanes. researchgate.net

The concept of "entropic trapping" is crucial for explaining the efficiency of chemiluminescence in 1,2-dioxetane systems. arxiv.orgnih.gov After the initial O-O bond cleavage, the resulting biradical intermediate exists in a relatively flat region on the potential energy surface where multiple singlet and triplet electronic states are close in energy. arxiv.orgnih.gov This region is described as an "entropic trap" because the system can be delayed here, allowing time for transitions between different electronic states to occur before the final C-C bond cleavage and dissociation. arxiv.orgnih.gov The duration of this trapping influences the probability of the system crossing over to an excited state potential energy surface. nih.gov It has been proposed that increasing the number of substituents on the dioxetane ring, which increases the number of vibrational degrees of freedom, can enhance the effects of entropic trapping, thereby increasing the yield of excited state products. arxiv.org Slower dissociation dynamics mean the system spends more time in this trap, increasing the likelihood of population transfer to the triplet states and thus enhancing the chemiluminescence yield. arxiv.org

The generation of electronically excited products from a ground-state reactant is a non-adiabatic process, meaning the reaction does not remain on a single potential energy surface. arxiv.orguchicago.edu During the decomposition of 1,2-dioxetane, the system, initially on the ground state (S₀) potential energy surface, must cross over to the excited state (S₁ or T₁) surfaces. arxiv.org These crossings are facilitated by regions where the potential energy surfaces of different electronic states approach each other or even intersect, known as conical intersections. uchicago.eduresearchgate.net The entropic trap region, with its close-lying singlet and triplet states, provides an ideal environment for these non-adiabatic transitions to occur efficiently. arxiv.orguchicago.edu The molecule's extended time in this region allows it to explore the geometric configurations necessary to access these crossing points, leading to the population of the excited states of the carbonyl products. arxiv.orguchicago.edu

Influence of Methyl and Propan-2-yl Substituents on Chemiluminescence Efficiency and Photon Yield

The nature of the substituents on the 1,2-dioxetane ring has a profound impact on the stability and chemiluminescence properties of the molecule. In the case of this compound, the alkyl groups are known to influence the activation parameters and the yields of excited state products.

Experimental studies on a series of 3-methyl-3-alkyl-1,2-dioxetanes have shown that as the steric bulk of the alkyl substituent increases, the activation energy (Ea) for thermolysis also increases. researchgate.net This trend is observed when comparing substituents from ethyl to tert-butyl. researchgate.net The propan-2-yl (isopropyl) group, being a branched substituent, contributes to this steric effect. researchgate.net Despite changes in activation energy, these alkyl substituents have little observable effect on the entropy of activation (ΔS‡). researchgate.net

For alkyl-substituted dioxetanes like this compound, the thermolysis results in high yields of triplet excited products (around 10%) but very low yields of singlet excited products (less than 0.01%). researchgate.net This high triplet-to-singlet ratio is a hallmark of this class of dioxetanes. researchgate.net The methyl and propan-2-yl groups, through their mass and steric effects, influence the dynamics within the entropic trap, favoring the high-yield formation of triplet excited states. arxiv.orgresearchgate.netnih.gov

Activation Parameters and Chemiexcitation Yields for 3-Methyl-3-alkyl-1,2-dioxetanes
Alkyl Substituent (R in 3-Methyl-3-R-1,2-dioxetane)Activation Energy (Ea) (kcal/mol)log ATriplet Yield (ΦT)Singlet Yield (ΦS)
Ethyl24.513.1~10%<0.01%
n-Propyl24.613.1~10%<0.01%
n-Butyl24.413.0~10%<0.01%
Propan-2-yl (Isopropyl)25.013.2~10%<0.01%
tert-Butyl25.813.3~10%<0.01%

Data sourced from Baumstark, A. L., et al. (2001). researchgate.net

Kinetic Aspects of Chemiluminescence Emission

The kinetics of the chemiluminescent decomposition of this compound are governed by first-order kinetics, characteristic of a unimolecular decomposition process. The rate of light emission is directly proportional to the rate of thermolysis of the dioxetane.

Research by Baumstark and colleagues provides specific kinetic data for 3-methyl-3-(2-propyl)-1,2-dioxetane. researchgate.net The activation energy (Ea) was determined to be 25.0 kcal/mol, with a pre-exponential factor (log A) of 13.2. researchgate.net The first-order rate constant (k) for its decomposition at 60°C is 5.8 x 10⁻⁴ s⁻¹. researchgate.net This indicates a moderate stability at this temperature compared to other alkyl-substituted dioxetanes. For instance, the rate of decomposition is slower than that of the ethyl-substituted analogue but faster than the tert-butyl substituted one, highlighting the role of steric hindrance from the propan-2-yl group in influencing the reaction rate. researchgate.net The increased steric interactions due to the branched propan-2-yl substituent lead to a higher activation energy, thus slowing the rate of decomposition compared to less hindered, straight-chain alkyl substituents. researchgate.net

Kinetic Data for the Thermolysis of 3-Methyl-3-alkyl-1,2-dioxetanes at 60°C
Alkyl Substituent (R in 3-Methyl-3-R-1,2-dioxetane)Rate Constant (k) at 60°C (s⁻¹)
Ethyl1.0 x 10⁻³
n-Propyl1.0 x 10⁻³
n-Butyl9.6 x 10⁻⁴
Propan-2-yl (Isopropyl)5.8 x 10⁻⁴
tert-Butyl2.6 x 10⁻⁴

Data sourced from Baumstark, A. L., et al. (2001). researchgate.net

Computational and Theoretical Studies on Alkyl Substituted 1,2 Dioxetanes

Application of Quantum Chemical Approaches for Investigating Reaction Pathways

Quantum chemical calculations have become a cornerstone in the study of 1,2-dioxetane (B1211799) thermolysis, offering a molecular-level understanding of the reaction pathways. nih.gov These methods allow for the detailed exploration of the potential energy surfaces, identification of transition states, and characterization of intermediates.

Density Functional Theory (DFT) has been widely applied to study the decomposition of 1,2-dioxetane derivatives. mdpi.com For instance, the B3LYP functional, often paired with basis sets like 6-31G*, has been used to optimize the geometries of ground and transition states in the decomposition of various dioxetanes. hawaii.edu Studies on compounds like adamantylideneadamantane-1,2-dioxetane have used DFT to investigate the energetics of the decomposition reaction through different electronic states. Long-range corrected functionals, such as LC-wPBE, have also been employed to examine the decomposition mechanisms, indicating that the process often proceeds via a biradical pathway. biogecko.co.nz These calculations provide valuable data on bond lengths, bond angles, and potential energy barriers for the reaction steps. biogecko.co.nz

For a more accurate description of the electronic structure, especially in regions where multiple electronic states are close in energy, multiconfigurational methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), has been a key tool in studying the chemiluminescence of 1,2-dioxetanes. researchgate.netrsc.org These high-level computations have confirmed that the decomposition of 1,2-dioxetane and its methyl-substituted derivatives likely proceeds through a concerted biradical-like mechanism. researchgate.net The MS-CASPT2//CASSCF protocol, where geometries are optimized at the CASSCF level and energies are refined with MS-CASPT2, has been successfully used to explore the potential energy surfaces of the ground (S0) and excited (S1 and T1) states. researchgate.netacs.org This approach has been instrumental in reproducing experimental activation energies and explaining the increased yield of excited state products upon alkyl substitution. acs.orgnih.gov

Simulation and Analysis of Potential Energy Surfaces and Activation Barriers

The thermal decomposition of 1,2-dioxetanes is governed by the topography of their potential energy surfaces (PES). Theoretical simulations allow for a detailed mapping of these surfaces. The process typically begins with the cleavage of the weak O-O bond, leading to a biradical intermediate. researchgate.netresearchgate.net This is followed by the cleavage of the C-C bond, resulting in two carbonyl fragments. researchgate.netnih.gov

Computational studies have successfully calculated the activation energy for the initial O-O bond rupture. For the parent 1,2-dioxetane, theoretical calculations at the MS-CASPT2 level have yielded an activation energy of 23.5 kcal/mol, which is in excellent agreement with the experimental value of approximately 22.7 kcal/mol. researchgate.netacs.org The PES analysis reveals that near the transition state for the O-O bond cleavage, several singlet and triplet electronic states become nearly degenerate. researchgate.netacs.org This region, often referred to as an "entropic trap," is crucial for the non-adiabatic transitions that lead to the population of excited states. acs.orgarxiv.org The subsequent C-C bond cleavage occurs on the excited state PES (S1 or T1), leading to one of the carbonyl products being in an electronically excited state. acs.org

Table 1: Calculated Activation Energies for 1,2-Dioxetane Decomposition

Computational MethodCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
MS-CASPT2//CASSCF23.5 researchgate.netacs.org22.7 ± 0.8 acs.org

Insights into Electronic Structure and Bonding Changes During O-O and C-C Cleavage

The thermolysis of 1,2-dioxetanes involves significant changes in electronic structure and bonding. The reaction initiates with the homolytic cleavage of the O-O bond, leading to the formation of a 1,4-biradical. researchgate.net Semi-empirical calculations have shown that the stretching of the O-O bond, followed by the C-C bond, are major contributors to the reaction coordinate. nih.gov

As the O-O bond elongates, the system transitions from a closed-shell singlet ground state to a region where biradical character becomes prominent. DFT calculations on related systems have shown changes in bond lengths and angles as the molecule approaches the transition state. For instance, in Xanthylideneadamantane-1,2-dioxetane, the O-O bond length increases significantly in the transition state and the subsequent biradical intermediate. biogecko.co.nz High-level multireference computations indicate that in the vicinity of the O-O bond breaking transition state, the four lowest singlet and four lowest triplet states become nearly degenerate. researchgate.netresearchgate.net This degeneracy is a key feature that facilitates intersystem crossing and the population of triplet excited states. Following the O-O cleavage, the C-C bond breaks, leading to the final carbonyl products. researchgate.net This step occurs on different potential energy surfaces, depending on whether the final products are in the ground or an excited state. acs.org

Theoretical Prediction of Reactivity Profiles and Excited State Populations

Theoretical models have been developed to predict the reactivity of different alkyl-substituted 1,2-dioxetanes and the yields of excited state products. A key experimental observation is that increasing the number of methyl substituents on the 1,2-dioxetane ring leads to a higher yield of chemiluminescence. acs.org

Computational studies have provided a rationale for this trend. The "entropic trapping" model suggests that after the initial O-O bond cleavage, the molecule enters a region on the potential energy surface where it can be temporarily trapped. acs.orgnih.gov Alkyl substitution increases the number of vibrational degrees of freedom, which can slow down the dissociation dynamics on the ground state surface. researchgate.net This delay provides more time for the system to explore the potential energy surface and access the crossing points to the excited state surfaces (S1 and T1), thereby increasing the probability of forming excited state products. researchgate.net Trajectory surface hopping simulations on trans-3,4-dimethyl-1,2-dioxetane have supported this, showing that longer dissociation times correlate with higher quantum yields of excited states. uchicago.edu These simulations also help in understanding the preference for the formation of triplet excited states over singlet excited states, which is often attributed to differences in the activation barriers for C-C bond cleavage on the T1 and S1 surfaces. acs.orgarxiv.org

Structure Reactivity Relationships in 3 Methyl 3 Propan 2 Yl 1,2 Dioxetane Analogues

Steric Effects of Alkyl Groups on Dioxetane Ring Stability and Decomposition Rates

The thermal stability of the 1,2-dioxetane (B1211799) ring is significantly influenced by the steric bulk of its substituents. Generally, increasing the size of the alkyl groups on the ring enhances thermal stability by introducing steric hindrance that restricts the conformational changes necessary for decomposition. This principle is evident when comparing a series of 3-methyl-3-alkyl-1,2-dioxetanes. researchgate.net

The stabilizing effect of steric bulk is dramatically illustrated by dioxetanes bearing large, rigid polycyclic groups. The incorporation of spiro-fused adamantyl groups results in unusually stable 1,2-dioxetanes that can persist for years at ambient temperatures. bgsu.eduresearchgate.net For example, adamantylideneadamantane-1,2-dioxetane has a decomposition activation energy of 35 kcal/mol, which is substantially higher than the 25 ± 3 kcal/mol typical for simple alkyl-substituted dioxetanes. bgsu.edu This enhanced stability is attributed to the rigid adamantyl framework, which hinders the structural distortions required for the ring-opening process.

Conversely, the first synthesized dioxetane, 3,3,4-trimethyl-1,2-dioxetane, is notably unstable and cannot be stored at room temperature without rapid decomposition. google.com This demonstrates that while alkyl substitution is necessary for isolating dioxetanes, the degree of stability imparted is highly dependent on the size and rigidity of those groups.

3-Alkyl SubstituentActivation Energy (Ea, kcal/mol)Decomposition Rate Constant (k) at 60°C (s-1)

Data sourced from a study on the thermolysis of 3-alkyl-3-methyl-1,2-dioxetanes. researchgate.net

Electronic Contributions of Substituents to O-O Bond Cleavage and Electron Transfer Processes

The electronic nature of substituents plays a crucial role in the decomposition of 1,2-dioxetanes. The accepted mechanism for simple alkyl-dioxetanes involves a two-step process initiated by the cleavage of the O-O bond to form a biradical intermediate, which then cleaves the C-C bond. researchgate.netacs.org Alkyl groups, being weakly electron-donating, can influence the stability of the transition state leading to this biradical.

For dioxetanes bearing substituents with low oxidation potentials, such as aryl groups with electron-donating moieties, a more efficient decomposition pathway known as Chemically Initiated Electron Exchange Luminescence (CIEEL) becomes dominant. researchgate.netnih.gov In the intramolecular CIEEL mechanism, an electron is transferred from the electron-rich substituent to the antibonding σ* orbital of the peroxide bond. dtic.milresearchgate.net This electron transfer significantly weakens the O-O bond, lowering the activation energy for its cleavage and leading to the formation of a radical ion pair. dtic.mil Subsequent fragmentation of this intermediate produces one of the carbonyl products in an electronically excited state. nih.gov

While simple alkyl groups like methyl and propan-2-yl are not potent enough electron donors to facilitate a highly efficient CIEEL process, their electron-donating inductive effects still contribute to the stabilization of the transition state during O-O bond homolysis. Dioxetanes substituted with heteroatoms like nitrogen or sulfur, which are more easily oxidized, are dramatically less stable than their alkyl- or alkoxy-substituted counterparts due to the favorability of this intramolecular electron-transfer mechanism. dtic.mil The stability of these heteroatom-substituted dioxetanes is directly related to the oxidation potential of the substituent. dtic.mil

Correlation Between Molecular Architecture and Excited State Generation Efficiency

A key feature of 1,2-dioxetane decomposition is chemiluminescence, the emission of light from the electronically excited carbonyl products. The efficiency of this process, known as the chemiexcitation quantum yield (Φ), is highly dependent on the molecular architecture of the dioxetane. researchgate.net The decomposition pathway branches to form products in the ground state (a "dark" pathway) or in singlet (S₁) or triplet (T₁) excited states. arxiv.org

The low efficiency is attributed to the prevalence of non-radiative decay pathways and the spin-forbidden nature of direct singlet state formation. The decomposition mechanism involves a biradical intermediate where intersystem crossing to the triplet surface is more favorable. researchgate.net The existence of an "entropic trap"—a relatively flat region on the potential energy surface where the biradical can reside—is believed to be crucial for efficient triplet chemiexcitation. researchgate.netarxiv.org

In stark contrast, dioxetanes designed for efficient light emission, such as those that operate via the CIEEL mechanism, exhibit significantly higher singlet excited state yields (Φs). researchgate.netrsc.org By incorporating an easily oxidized group, the decomposition is funneled through an intramolecular electron transfer pathway that directly generates a singlet excited state, bypassing the inefficient triplet pathway and leading to bright fluorescence. bgsu.edu

Dioxetane TypeDecomposition MechanismPrimary Excited StateTypical Quantum Yield (ΦCL)
Simple Alkyl-Substituted (e.g., TMDO*)Diradical ThermolysisTriplet (T₁)Low (< 1%)
Aryl-Substituted with Electron DonorIntramolecular CIEELSinglet (S₁)High (up to 25% or more)

TMDO: Tetramethyl-1,2-dioxetane. Data generalized from multiple sources. bgsu.eduresearchgate.netgoogle.com

Regioselectivity of Carbonyl Product Formation in Asymmetrically Substituted Dioxetanes

The thermal decomposition of an asymmetrically substituted 1,2-dioxetane involves the cleavage of both the O-O and C-C bonds, resulting in the formation of two carbonyl compounds. For a molecule like 3-methyl-3-(propan-2-yl)-1,2-dioxetane, there are two potential fragmentation patterns:

Cleavage between C3 and C4 to yield acetone (B3395972) and 2-methylpropanal.

Cleavage within the original olefin backbone is not the primary decomposition pathway. The primary cleavage is of the O-O and C-C bonds of the ring.

The regioselectivity of the C-C bond cleavage is determined by the relative stability of the two potential carbon radicals in the diradical intermediate formed after O-O bond scission. The C-C bond that breaks is the one that leads to the more stable pair of carbonyl products.

In the case of the closely related 3,3,4-trimethyl-1,2-dioxetane, decomposition exclusively yields acetone and acetaldehyde (B116499). google.com This outcome is the result of cleavage between the C3 and C4 atoms. Applying this precedent to this compound, the fragmentation would similarly occur between the two ring carbons. The substituents on C3 are a methyl group and an isopropyl group, while C4 is unsubstituted (bearing two hydrogens). The expected decomposition would therefore break the O-O and C3-C4 bonds to form two carbonyl compounds. The structure in the prompt is this compound, implying that both substituents are on the same carbon (C3), and C4 is unsubstituted. This would lead to the formation of 2-methyl-2-(propan-2-yl)oxirane upon decomposition, which is not the typical dioxetane cleavage. Assuming the intended compound is an analogue like 3-methyl-3-isopropyl-4,4-dimethyl-1,2-dioxetane for a meaningful discussion on regioselectivity of carbonyl formation, the cleavage would favor the pathway that forms the most stable radicals during the fragmentation of the diradical. However, based on the decomposition of 3-alkyl-3-methyl-1,2-dioxetanes, the expected cleavage products are a ketone (from C3) and formaldehyde (B43269) (from C4). researchgate.net Therefore, the thermolysis of this compound is predicted to yield methyl isopropyl ketone (3-methyl-2-butanone) and formaldehyde.

Conformational Dynamics and Their Influence on Reactivity

The four-membered 1,2-dioxetane ring is inherently strained due to significant angle distortion from ideal tetrahedral geometry. beilstein-journals.org Unlike the planar representation often used in diagrams, the ring is believed to exist in a puckered conformation. This puckering minimizes torsional strain and can influence the relative positioning of the substituents on the ring carbons.

The specific conformation of the dioxetane ring and its dynamic behavior can affect its reactivity. The transition state for the initial O-O bond cleavage requires specific geometric arrangements. The puckered nature of the ring means that substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different steric interactions. These interactions can influence the activation barrier for decomposition. For example, in cis/trans isomers of 3,4-disubstituted dioxetanes, the cis isomer is often found to be more stable than the trans isomer, a difference attributed to the conformational preferences and steric repulsions in the ground and transition states. researchgate.net

Advanced Topics and Future Research Directions in Dioxetane Chemistry

Rational Design of Substituted Dioxetanes for Modulated Reactivity

The rational design of 1,2-dioxetanes by modifying their substituents is a key strategy for tuning their chemical and physical properties, including stability, decomposition kinetics, and the yield of electronically excited states. The reactivity of the dioxetane ring is highly sensitive to the electronic and steric nature of its substituents. For a molecule like 3-Methyl-3-(propan-2-yl)-1,2-dioxetane, the two alkyl groups—methyl and isopropyl—are primary determinants of its behavior.

Research into substituted dioxetanes has shown that the electronic nature of the substituent group can significantly influence the properties of the molecule. For instance, incorporating electron-withdrawing groups can alter the emission wavelength and the kinetics of chemiexcitation. researchgate.net While simple alkyl groups like methyl and isopropyl are not strongly electron-withdrawing or donating, their steric bulk plays a crucial role. The larger isopropyl group, compared to the methyl group, can introduce strain into the four-membered ring, potentially lowering the activation energy for the initial O-O bond homolysis, which is the rate-limiting step in their thermal decomposition. researchgate.net

The goal of rational design is to create molecules with predictable properties. By systematically varying substituents, researchers can modulate the stability of the dioxetane and the energy of the transition state for its decomposition. This allows for the development of dioxetanes that decompose under specific conditions or produce light of a particular wavelength and intensity.

Table 1: Influence of Substituent Type on General Dioxetane Reactivity

Substituent Class General Effect on Stability Influence on Decomposition Pathway Example Application
Simple Alkyl Groups Moderate stability; steric hindrance can lower activation energy. Primarily thermal decomposition via a biradical mechanism. Fundamental mechanistic studies.
Electron-Donating Groups (e.g., Aryl with donor) Can destabilize the ring via intramolecular electron transfer (CIEEL). Accelerated decomposition, often with high chemiluminescence yields. Triggerable probes for bioimaging. researchgate.net
Electron-Withdrawing Groups Can increase stability by lowering the energy of the peroxide bond orbitals. May alter emission kinetics and wavelength upon decomposition. researchgate.net Fine-tuning of luminescent properties.

Exploration of Novel Triggering Mechanisms for Alkyl-Substituted Dioxetanes

The decomposition of a 1,2-dioxetane (B1211799) can be initiated, or "triggered," by various means, leading to the formation of two carbonyl compounds and, in many cases, the emission of light. For simple alkyl-substituted dioxetanes such as this compound, the primary triggering mechanism is thermal activation.

Thermal Decomposition: When heated, the dioxetane ring undergoes a stepwise decomposition. The process begins with the homolytic cleavage of the weak peroxide (O-O) bond, which is the rate-determining step. researchgate.net This forms a 1,4-biradical intermediate. Subsequently, the carbon-carbon bond cleaves, yielding two carbonyl fragments (in this case, acetone (B3395972) and 2-butanone). A fraction of these carbonyl products are formed in an electronically excited state (singlet or triplet), which then relax to the ground state by emitting a photon, a phenomenon known as chemiluminescence. researchgate.netacs.org

Chemically Initiated Electron Exchange Luminescence (CIEEL): While less common for simple alkyl dioxetanes, the CIEEL mechanism is a powerful triggering method for dioxetanes bearing an electron-rich substituent. rsc.org In this process, an external stimulus (like an enzyme or a chemical reagent) activates the substituent, which then transfers an electron to the peroxide bond. This intramolecular electron transfer dramatically weakens the O-O bond, causing rapid decomposition and efficient light production. Research into novel triggering mechanisms seeks to apply similar concepts to a wider range of dioxetanes, potentially enabling the activation of stable alkyl-substituted dioxetanes through non-thermal stimuli. This could involve designing systems where an external reagent interacts with the alkyl group or the dioxetane ring itself to induce decomposition.

Investigation of Heteroatom Analogues of 1,2-Dioxetanes

A fascinating area of research involves the replacement of one of the carbon atoms in the 1,2-dioxetane ring with a heteroatom, such as nitrogen, sulfur, or oxygen. These heteroatom analogues exhibit dramatically different properties compared to their all-carbon counterparts.

Studies have shown that nitrogen- and sulfur-substituted dioxetanes have significantly lower activation energies for decomposition compared to similar oxygen-bearing or all-carbon dioxetanes. dtic.mil This profound decrease in stability is attributed to the relative ease of oxidation of the heteroatom. A proposed mechanism involves an initial intramolecular electron transfer from the heteroatom to the antibonding orbital (σ*) of the peroxide bond. dtic.mil This transfer weakens the O-O bond and facilitates ring cleavage.

This mechanism contrasts with the homolytic O-O bond cleavage typically seen in stable dioxetanes. dtic.mil The presence of a heteroatom can also open up alternative decomposition pathways. For example, sulfur-substituted dioxetanes have been observed to yield products derived from both C-C and C-S bond cleavage. dtic.mil

Table 2: Comparison of Dioxetanes and Their Heteroatom Analogues

Property All-Carbon Dioxetane (e.g., Tetramethyl-1,2-dioxetane) Heteroatom Analogue (e.g., N- or S-substituted)
Relative Stability Generally stable, often isolable at room temperature. Dramatically less stable, highly reactive. dtic.mil
Decomposition Mechanism Stepwise homolysis of O-O bond, forming a biradical. dtic.mil Intramolecular electron transfer from heteroatom to O-O bond. dtic.mil
Activation Energy Relatively high. Significantly lower. dtic.mil

| Product Formation | Primarily two carbonyl compounds from C-C cleavage. | Can yield mixtures of products from different cleavage pathways. dtic.mil |

Methodological Advancements in Characterizing Transient Intermediates

The decomposition of 1,2-dioxetanes proceeds through extremely short-lived intermediates, most notably the 1,4-biradical formed after the initial O-O bond cleavage. acs.org Characterizing these transient species is a significant experimental and theoretical challenge, but it is crucial for a complete understanding of the reaction mechanism.

Recent advancements in methodology have begun to shed light on these elusive intermediates:

Femtosecond Spectroscopy: This ultrafast spectroscopic technique allows for the direct observation of chemical reactions on the timescale of molecular vibrations. It has been successfully used to prove the existence of biradical intermediates in analogous ring-opening reactions, such as that of cyclobutane. acs.org Applying these methods to dioxetane decomposition could provide direct experimental evidence for the proposed biradical intermediate and map its evolution in real-time.

Advanced Computational Chemistry: The study of dioxetane decomposition has benefited immensely from high-level theoretical methods. Techniques like the complete active space self-consistent field (CASSCF) method, combined with multireference second-order perturbation theory (MS-CASPT2), have been used to accurately model the potential energy surfaces of the reaction. researchgate.netacs.org These studies have successfully reproduced experimental activation energies and have been instrumental in rationalizing the formation of excited state products, describing the process as a form of "entropic trapping." researchgate.net Such computational tools are essential for exploring the structures and energies of transition states and intermediates that are too fleeting to be captured by conventional experiments.

Unresolved Challenges and Future Prospects in Fundamental Dioxetane Research

Despite decades of research, several fundamental challenges and exciting prospects remain in the field of dioxetane chemistry.

Unresolved Challenges:

Improving Chemiluminescence in Aqueous Media: Many potential applications of dioxetanes, particularly in biology and medicine, require them to function in water. However, the chemiluminescence quantum yield of many dioxetanes is extremely low in aqueous environments. researchgate.netnih.gov Overcoming this limitation, perhaps by designing new dioxetane scaffolds, is a primary challenge.

Controlling Biodistribution: For in vivo imaging applications, ensuring that the dioxetane probe is stable, non-toxic, and localizes to the desired tissue or analyte is a significant hurdle. nih.gov Optimizing the biodistribution of these molecules is a key area for future research.

Future Prospects: The future of fundamental dioxetane research is bright. The development of new small-molecule luminophores with direct emission modes will likely provide solutions to ongoing challenges in chemistry and biology. nih.gov By combining rational design with advanced spectroscopic and computational methods, researchers will be able to create novel dioxetanes with tailored properties for specific applications. Research on simple, fundamental structures like this compound will continue to provide the foundational knowledge needed to build the next generation of advanced chemiluminescent tools for sensing and imaging. nih.gov

Q & A

Q. What experimental and computational methods are recommended to optimize the synthesis and stability of 3-methyl-3-(propan-2-yl)-1,2-dioxetane?

  • Methodological Answer : Synthesis optimization requires balancing computational efficiency with experimental validation. Use semi-empirical methods (AM1, PM3) or density functional theory (B3LYP/6-31G(d)) to predict structural parameters, but validate against X-ray data from stable analogs like bisadamantylidene-1,2-dioxetane (if available). For stability studies, monitor thermal decomposition via differential scanning calorimetry (DSC) or time-resolved spectroscopy. Computational comparisons should focus on bond distances, angles, and dihedral angles to identify the most reliable theoretical approach .

Q. How does the structural configuration of this compound influence its role in chemiluminescence?

  • Methodological Answer : The substituents (methyl and isopropyl groups) affect steric hindrance and electronic stabilization of the dioxetane ring. To evaluate chemiluminescent efficiency, use alkaline phosphatase (ALP)-catalyzed decomposition assays, similar to AMPPD-based systems. Measure photon emission intensity using luminometers and correlate with substituent effects on reaction kinetics. Compare with derivatives like 3,3,4,4-tetramethyl-1,2-dioxetane to assess steric vs. electronic contributions .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathway of this compound?

  • Methodological Answer : Apply multi-configurational quantum chemical calculations (e.g., CASPT2) to model the cleavage of O-O and C-C bonds. Compare activation energies and reaction coordinates with experimental data from time-resolved mass spectrometry or chemiluminescence spectra. Key debates involve concerted vs. stepwise mechanisms; theoretical evidence suggests a "concerted biradical-like" pathway with asynchronous bond cleavage .

Q. How can nanoparticle encapsulation enhance the thermochemiluminescence (TCL) efficiency of this compound?

  • Methodological Answer : Optimize encapsulation in polystyrene-cyanoacrylate (PS-COOH) nanoparticles via nanoprecipitation. Screen variables: THF injection volume (7 mL optimal), PS-COOH (0.5 mg), and dioxetane loading. Characterize particle size via dynamic light scattering (DLS) and TEM. Enhance Förster resonance energy transfer (FRET) by doping with CN-PPV polymers, which absorb emission from excited-state ketones. Quantify FRET efficiency via fluorescence lifetime decay analysis .

Q. What strategies validate the bioactivity of this compound in antiplasmodial assays?

  • Methodological Answer : Conduct in vitro assays against Plasmodium falciparum cultures using SYBR Green I-based fluorescence to quantify parasite viability. Compare IC₅₀ values with artemisinin and bis(adamantyl)-1,2-dioxetane. Use LC-MS to detect decomposition products and confirm stability under assay conditions. Molecular docking studies can predict interactions with heme or other targets implicated in antimalarial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.